The synthesis of 2-(butan-2-yl)-1H-1,3-benzodiazole can be achieved through several methods. One prominent method involves the cyclization of o-phenylenediamine with butan-2-one.
The choice of acid catalyst and temperature plays a crucial role in the yield and purity of the final product. Typical yields can vary based on reaction conditions and purification methods employed.
The molecular structure of 2-(butan-2-yl)-1H-1,3-benzodiazole can be described as follows:
The structural integrity can be confirmed through various spectroscopic techniques such as:
2-(butan-2-yl)-1H-1,3-benzodiazole is capable of undergoing several chemical reactions:
The major products formed depend on specific reagents and conditions used during these reactions, leading to a variety of functionalized derivatives.
The mechanism of action for 2-(butan-2-yl)-1H-1,3-benzodiazole involves its interaction with biological targets:
The compound may bind to specific enzymes or receptors, modulating their activity. This binding can influence various biochemical pathways relevant to its potential therapeutic effects.
Understanding the precise molecular targets requires further exploration through biological assays and pharmacological studies to establish its efficacy in specific applications.
2-(butan-2-yl)-1H-1,3-benzodiazole has several significant applications across different fields:
2-(Butan-2-yl)-1H-1,3-benzodiazole represents a structurally specialized derivative within the benzodiazole heterocyclic system. Its core structure consists of a benzene ring fused to a diazole ring, incorporating two nitrogen atoms at the 1- and 3-positions. The defining structural feature is the presence of a sec-butyl (butan-2-yl) substituent at the carbon-2 position of the heterocyclic ring. This alkyl chain introduces both steric and electronic modulation to the planar benzodiazole system. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature rules and is identified by the Chemical Abstracts Service Registry Number 13786-52-2 [4]. Its molecular formula is C₁₁H₁₄N₂, corresponding to a molecular weight of 174.24 grams per mole [1] [4]. As an advanced synthetic intermediate, it serves primarily in medicinal chemistry research and organic synthesis, with commercial suppliers offering quantities ranging from research-scale milligrams to multi-gram amounts [1] [4].
The exploration of benzodiazole chemistry originated in the late 19th century with the identification of simpler azole heterocycles. Initial investigations focused on benzimidazole (the 1,3-diazole system fused with benzene), recognized as the structural core of naturally occurring vitamin B₁₂ [7] [9]. The early 20th century witnessed systematic studies on benzodiazole synthesis, predominantly via condensation reactions between ortho-substituted aromatic diamines (notably o-phenylenediamine) and carboxylic acids or aldehydes under acidic conditions [9]. These foundational methodologies enabled access to the parent benzimidazole scaffold.
The mid-20th century marked a pivotal transition toward structural diversification, driven by the discovery of bioactive benzimidazole-containing compounds. This era witnessed the strategic introduction of alkyl, aryl, and functionalized substituents at various ring positions to modulate physicochemical and biological properties [5] [7]. The development of 2-substituted derivatives emerged as a significant focus, as substitution at this position profoundly influences electronic distribution across the fused ring system without disrupting the hydrogen-bonding capabilities of the imidazolic NH group. The integration of alkyl chains, exemplified by the butan-2-yl group in 2-(butan-2-yl)-1H-1,3-benzodiazole, represented a deliberate strategy to enhance lipophilicity and explore steric effects on biological target interactions [4] [9]. Advances in catalytic methods and green chemistry approaches later refined the synthesis of such derivatives, improving yields and sustainability [7] [9].
The butan-2-yl group (–CH(CH₃)CH₂CH₃) imparts distinctive structural and chemical characteristics to the benzodiazole core:
Stereochemical Complexity: Unlike simpler alkyl substituents (e.g., methyl, ethyl), the butan-2-yl group introduces a chiral center at the carbon adjacent to the heterocycle. This generates two enantiomeric forms, (R)- and (S)-2-(butan-2-yl)-1H-1,3-benzodiazole. Chirality can significantly influence biological recognition and activity, as biomolecular targets often exhibit stereoselectivity [4].
Electronic and Steric Modulation: The sec-butyl substituent exhibits moderate electron-donating inductive effects (+I effect), subtly increasing electron density at the C₂ position of the benzodiazole. More significantly, its branched, three-dimensional structure introduces steric bulk near the heterocyclic core. This bulk can hinder approach or binding to biological targets or influence molecular packing in solid-state structures [4].
Enhanced Lipophilicity: Compared to unsubstituted benzimidazole or derivatives with short-chain alkyl groups, the butan-2-yl substituent substantially increases the compound's overall hydrophobicity. This is quantifiable through higher calculated or measured partition coefficients (LogP). Enhanced lipophilicity generally promotes membrane permeability, a crucial factor for cellular uptake and bioavailability in drug discovery contexts [1] [4]. Table 1 summarizes key molecular descriptors of 2-(butan-2-yl)-1H-1,3-benzodiazole compared to related structures.
Table 1: Molecular Properties of 2-(Butan-2-yl)-1H-1,3-Benzodiazole and Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (Estimated) | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
---|---|---|---|---|---|
1H-Benzimidazole (Parent) | C₇H₆N₂ | 118.14 | ~1.2 | 1 | 2 |
2-Methyl-1H-benzimidazole | C₈H₈N₂ | 132.16 | ~1.7 | 1 | 2 |
2-(Butan-2-yl)-1H-1,3-benzodiazole | C₁₁H₁₄N₂ | 174.24 | ~2.8-3.2 | 1 | 2 |
1-(Butan-2-yl)-1H-1,3-benzodiazole-2-thiol | C₁₁H₁₄N₂S | 206.31 | ~3.0-3.5 | 1 | 3 |
Benzodiazole nuclei, particularly benzimidazole and its derivatives, constitute a "privileged scaffold" in medicinal chemistry. Privileged scaffolds are molecular frameworks capable of providing high-affinity ligands for multiple, unrelated biological targets through strategic substitution [5] [7] [9]. The significance of 2-substituted benzodiazoles like 2-(butan-2-yl)-1H-1,3-benzodiazole stems from several key attributes:
Bioisosteric Versatility: The benzodiazole core can mimic phenyl or purine rings, enabling interaction with diverse enzyme active sites and receptors. Substitution at C₂, exemplified by the butan-2-yl group, allows fine-tuning of these interactions without compromising the core's binding potential. This versatility underpins the broad spectrum of biological activities observed in benzodiazole derivatives [5] [10].
Target Diversity: Benzimidazole-based compounds demonstrate documented efficacy against a remarkable array of therapeutic targets. This includes, but is not limited to, antimicrobial (bacterial, fungal, viral, parasitic), anticancer, anti-inflammatory, antihypertensive, and central nervous system targets. The specific activity profile is heavily dependent on the nature and position of substituents [5] [7] [9].
Synthetic Tractability: The established synthetic routes to 2-substituted benzodiazoles, including those bearing alkyl chains like butan-2-yl, facilitate efficient exploration of structure-activity relationships. Modifications can be readily made at C₂ (e.g., introducing the butan-2-yl group via alkylation or condensation strategies) or on the benzene ring, enabling systematic optimization of lead compounds [9].
Exploration of Alkyl Substitution Effects: Derivatives like 2-(butan-2-yl)-1H-1,3-benzodiazole are pivotal in investigating the impact of lipophilic alkyl chains on pharmacodynamics and pharmacokinetics. The butan-2-yl group provides a balance between lipophilicity enhancement and manageable steric size, making it a valuable probe for understanding how such substituents influence cellular penetration, metabolic stability, and target engagement compared to hydrogen (unsubstituted), methyl, or longer/branched alkyl chains [1] [4]. Table 2 illustrates the range of biological activities associated with benzodiazole derivatives, highlighting the context of substitution patterns.
Table 2: Biological Activities Associated with Structurally Modified Benzo-Fused Diazoles
Core Structure | Substitution Pattern | Reported Biological Activities | Research Context |
---|---|---|---|
Benzimidazole (1H-1,3-Benzodiazole) | 2-Alkyl (e.g., Methyl, Butan-2-yl) | Antimicrobial, Antiulcer, Anthelmintic | Core pharmacophore optimization; Lipophilicity studies [7] [9] |
Benzimidazole | 2-Amino/2-Aminoalkyl | Antiviral, Kinase Inhibition, Anticancer | Targeting nucleotide-binding sites; H-bond donor/acceptor tuning [9] |
Benzimidazole | 2-(Butan-2-yl) | Antimicrobial scaffold; Synthetic intermediate | Lipophilicity & steric effects on bioactivity [1] [4] [9] |
Benzimidazole | 2-Mercapto/Thione (e.g., 1-(butan-2-yl variant) | Enhanced Antimicrobial, Antifungal, Antitumor, Metal Chelation | Bioisostere of oxo; Redox activity; Coordination chemistry [5] |
Benzotriazole (1H-1,2,3-Benzodiazole) | 1/2-Substituted | Antifungal (CYP51 inhibition), Antibacterial, Antiviral | Clinical antifungal drugs (e.g., derivatives of Fluconazole) [5] [10] |
Benzothiazole | 2-Amino/6-Substituted | Anticancer, Neuroprotective, Antimicrobial, Diagnostic Imaging Agents | Kinase modulation; Amyloid imaging; Antibiotic development [6] |
The structural modification represented by 2-(butan-2-yl)-1H-1,3-benzodiazole exemplifies the ongoing efforts to leverage benzodiazole's privileged status. Its synthesis and study contribute to understanding how C₂ alkylation, particularly with chiral sec-butyl groups, modulates the scaffold's interactions within biological systems, paving the way for novel therapeutic agents or sophisticated synthetic intermediates [1] [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7